molecular formula C14H7Cl2N3O3S2 B2541494 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 328038-35-3

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No. B2541494
M. Wt: 400.25
InChI Key: RQJLPKHWPWKOQA-UHFFFAOYSA-N
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Description

The compound "N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide" is a derivative of nitrothiophene, which is a class of compounds known for their potential biological activities. Nitrothiophenes have been studied for their use as radiosensitizers and bioreductively activated cytotoxins . The structure of the compound suggests that it may have similar properties due to the presence of nitro and thiophene groups.

Synthesis Analysis

The synthesis of nitrothiophene derivatives typically involves the reaction of thiophenecarbonyl chloride with various amines or amides. For example, a series of 2- and 3-nitrothiophene-5-carboxamides with different side chains were prepared by treating thiophenecarbonyl chloride with omega-aminoalkylamines . Although the specific synthesis of "N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide" is not detailed in the provided papers, similar synthetic routes could be inferred.

Molecular Structure Analysis

The molecular structure of nitrothiophene derivatives is characterized by the presence of a thiophene ring, a nitro group, and various substituents that can influence the compound's reactivity and biological activity. The presence of chlorophenyl and carboxamide groups in the compound of interest suggests that it may have a complex structure with potential intramolecular hydrogen bonding, similar to the structures observed in N-(chlorophenyl)-benzothiazine derivatives .

Chemical Reactions Analysis

Nitrothiophene derivatives can undergo various chemical reactions depending on their substituents. For instance, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, a related compound, can undergo ring opening to produce a thioketene intermediate, which can further react with nucleophiles to form esters or amides . The reactivity of "N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide" could be explored in similar nucleophilic reactions, potentially leading to the formation of new heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrothiophene derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as nitro and chlorophenyl can affect the compound's acidity, basicity, and solubility. The carboxamide group may contribute to the compound's solubility in polar solvents and its potential for forming hydrogen bonds. The specific properties of "N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide" would need to be determined experimentally, but it is likely to have low solubility in nonpolar solvents and may exhibit strong intermolecular interactions due to its functional groups .

Scientific Research Applications

Synthesis and Biological Activity

A study by Khalifa et al. (2015) explored the synthesis of novel heterocyclic aryl monoazo organic compounds related to N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide. These compounds showed potential in dyeing polyester fabrics, and their color characteristics and fastness properties were investigated. Importantly, these novel compounds exhibited high efficiency in antioxidant, antitumor, and antimicrobial activities, suggesting their potential application in the production of sterile or biologically active fabrics for various life applications (Khalifa et al., 2015).

Radiosensitization and Cytotoxicity

Threadgill et al. (1991) synthesized a series of nitrothiophene-5-carboxamides, which are structurally related to N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide, to evaluate their effectiveness as radiosensitizers and bioreductively activated cytotoxins. These compounds showed potential in sensitizing hypoxic mammalian cells to radiation and selectively targeting cancer cells (Threadgill et al., 1991).

Inhibition of Poly(ADP-ribose)polymerase (PARP)

Shinkwin et al. (1999) focused on the synthesis of thiophenecarboxamides, which are structurally similar to N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide, for evaluating their inhibition of poly(ADP-ribose)polymerase (PARP). PARP inhibitors can potentiate radiotherapy and chemotherapy in cancer by inhibiting DNA repair. This research indicated the potential use of these compounds in cancer therapy (Shinkwin et al., 1999).

Antimicrobial Activities

Akbari et al. (2008) synthesized compounds structurally related to N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide and evaluated them for antimicrobial activities. Some of these compounds exhibited significant inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents (Akbari et al., 2008).

Synthesis and Characterization

Research by Talupur et al. (2021) involved the synthesis of compounds related to N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide and their characterization using spectroscopic techniques. This research contributes to the understanding of the chemical nature and potential applications of these compounds in various fields (Talupur et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. For example, if it’s used as a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

The future directions for research on this compound would depend on its intended use and its effectiveness. For example, if it’s a promising drug candidate, future research might focus on optimizing its synthesis, improving its safety profile, and testing its efficacy in clinical trials .

properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2N3O3S2/c15-8-2-1-7(5-9(8)16)10-6-23-14(17-10)18-13(20)11-3-4-12(24-11)19(21)22/h1-6H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJLPKHWPWKOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

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